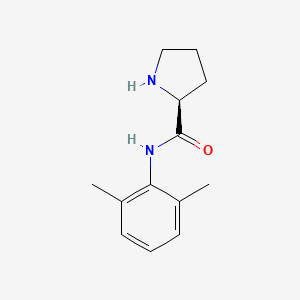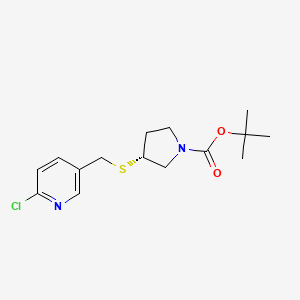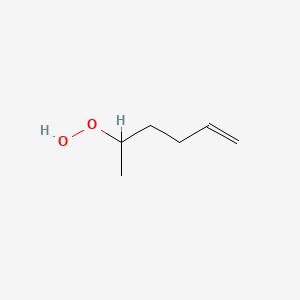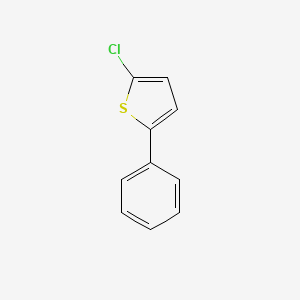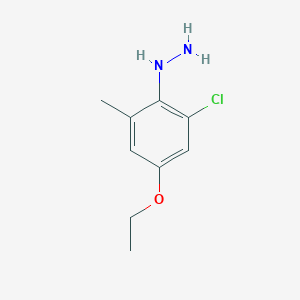
(2-Chloro-4-ethoxy-6-methylphenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-4-ethoxy-6-methylphenyl)hydrazine is an organic compound with the molecular formula C9H13ClN2O. It is a hydrazine derivative, characterized by the presence of a hydrazine group attached to a substituted phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-ethoxy-6-methylphenyl)hydrazine typically involves the reaction of 2-chloro-4-ethoxy-6-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The aldehyde group of the benzaldehyde reacts with the hydrazine to form the corresponding hydrazone, which is then reduced to yield the hydrazine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-4-ethoxy-6-methylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-4-ethoxy-6-methylphenyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2-Chloro-4-ethoxy-6-methylphenyl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and result in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Chloro-4-methoxy-6-methylphenyl)hydrazine
- (2-Chloro-4-ethoxy-6-ethylphenyl)hydrazine
- (2-Bromo-4-ethoxy-6-methylphenyl)hydrazine
Uniqueness
(2-Chloro-4-ethoxy-6-methylphenyl)hydrazine is unique due to the presence of both chloro and ethoxy substituents on the phenyl ring, which influence its reactivity and biological activity. The combination of these substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
88965-68-8 |
|---|---|
Molekularformel |
C9H13ClN2O |
Molekulargewicht |
200.66 g/mol |
IUPAC-Name |
(2-chloro-4-ethoxy-6-methylphenyl)hydrazine |
InChI |
InChI=1S/C9H13ClN2O/c1-3-13-7-4-6(2)9(12-11)8(10)5-7/h4-5,12H,3,11H2,1-2H3 |
InChI-Schlüssel |
DBAWUPPJJMQNSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C(=C1)C)NN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


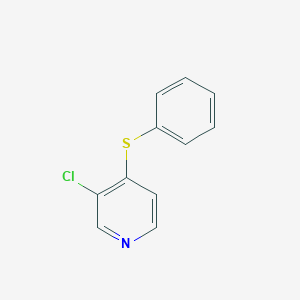
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B14128718.png)
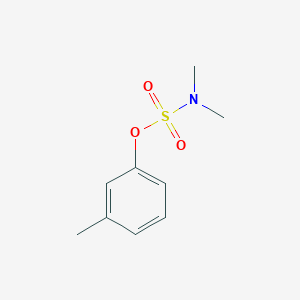
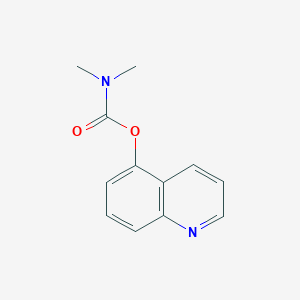
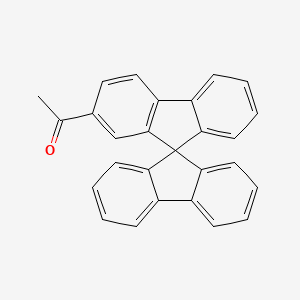

![5-(3-Nitrophenyl)[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B14128750.png)
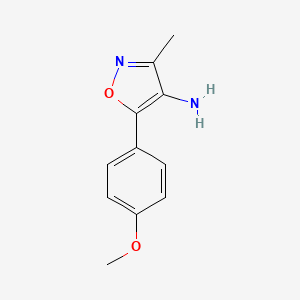

![3-[4-(3-phenylpropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14128760.png)
